4-Chloro-1-(difluoromethoxy)-2-iodobenzene

Description

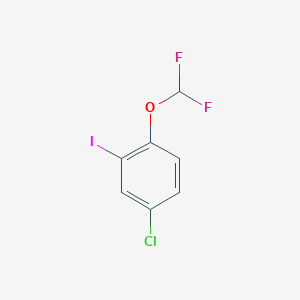

4-Chloro-1-(difluoromethoxy)-2-iodobenzene (C₇H₄ClF₂IO) is a halogenated aromatic compound featuring chloro (Cl), difluoromethoxy (OCF₂), and iodo (I) substituents at positions 4, 1, and 2, respectively. Its molecular weight is approximately 292.46 g/mol. The difluoromethoxy group introduces both electron-withdrawing and lipophilic characteristics, making it valuable in pharmaceutical and agrochemical synthesis as a versatile intermediate.

Properties

Molecular Formula |

C7H4ClF2IO |

|---|---|

Molecular Weight |

304.46 g/mol |

IUPAC Name |

4-chloro-1-(difluoromethoxy)-2-iodobenzene |

InChI |

InChI=1S/C7H4ClF2IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |

InChI Key |

XNCAVBVLWFOVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(difluoromethoxy)-2-iodobenzene typically involves halogenation reactions. One common method is the iodination of 4-Chloro-1-(difluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Products: Azides, nitriles, and other substituted benzene derivatives.

Oxidation Products: Iodinated quinones and other oxidized aromatic compounds.

Reduction Products: Dehalogenated benzene derivatives.

Coupling Products: Biaryl compounds and other coupled aromatic systems.

Scientific Research Applications

4-Chloro-1-(difluoromethoxy)-2-iodobenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies and as a precursor for bioactive molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with halogenated aromatic structures.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(difluoromethoxy)-2-iodobenzene depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

Positional isomerism significantly impacts reactivity and applications. Key analogs include:

Substituent Effects on Reactivity and Stability

Difluoromethoxy vs. Methoxy/Halogens :

- The OCF₂ group in the target compound enhances lipophilicity and metabolic stability compared to methoxy (OCH₃) groups (). This is critical in drug design, as seen in pantoprazole derivatives ().

- Halogenated analogs (e.g., 1-Chloro-2,4-difluoro-5-iodobenzene, CAS 333447-43-1) exhibit higher electrophilicity due to multiple electron-withdrawing substituents, favoring nucleophilic aromatic substitution .

Physical and Chemical Properties

Biological Activity

4-Chloro-1-(difluoromethoxy)-2-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₄ClF₂I O. The presence of chlorine, iodine, and difluoromethoxy groups significantly influences its chemical reactivity and biological interactions. The difluoromethoxy group enhances lipophilicity, which may improve pharmacokinetic profiles and facilitate interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological properties. The mechanisms of action for this compound may involve:

Enzyme Inhibition : This compound may interact with specific enzymes, leading to altered metabolic pathways. For instance, it could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Receptor Modulation : It may enhance or inhibit binding affinities to various receptors, impacting signal transduction pathways. This modulation is essential for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated compounds similar to this compound:

- Oxidative Phosphorylation Inhibition : Research on structurally related compounds demonstrated significant inhibition of mitochondrial complex I, leading to decreased ATP production in cancer cells. This suggests potential applications in cancer treatment by targeting metabolic pathways.

- Cytotoxicity : Compounds with similar difluoromethoxy and halogen substituents have shown cytotoxic effects in various cancer cell lines. For example, a study reported that certain halogenated pyrazoles exhibited enhanced cytotoxicity against breast cancer cell lines when combined with doxorubicin.

- Enzyme Interaction Studies : Investigations into the interactions of this compound with cytochrome P450 enzymes revealed its potential as a CYP1A2 inhibitor. This interaction can significantly influence the pharmacokinetics of co-administered drugs.

Comparative Analysis of Similar Compounds

The following table summarizes structural features and unique characteristics of compounds related to this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-1-(difluoromethoxy)-4-iodobenzene | Chlorine instead of bromine | Potentially more polar |

| 4-Bromo-2-(difluoromethoxy)aniline | Amino group instead of iodine | Enhanced solubility |

| 4-Bromo-2-(difluoromethoxy)pyridine | Pyridine ring instead of benzene | Different electronic properties |

This comparative analysis illustrates how variations in structure can influence the biological activity and properties of related compounds.

Potential Applications

This compound shows promise in several areas:

Drug Development : Its unique chemical properties may facilitate the design of new therapeutics targeting specific biological pathways, particularly in oncology.

Material Science : The compound's reactivity could be harnessed in developing advanced materials with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.